1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine
説明
This compound features a bipiperidine core substituted with a morpholine-4-sulfonyl group at the 1'-position and a [5-(trifluoromethyl)pyridin-2-yl]oxy moiety at the 4-position. The bipiperidine scaffold provides conformational flexibility, which may influence target binding. Current evidence highlights its structural similarity to kinase inhibitors and sGC (soluble guanylate cyclase) modulators .
特性
IUPAC Name |
4-[4-[4-[5-(trifluoromethyl)pyridin-2-yl]oxypiperidin-1-yl]piperidin-1-yl]sulfonylmorpholine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H29F3N4O4S/c21-20(22,23)16-1-2-19(24-15-16)31-18-5-7-25(8-6-18)17-3-9-26(10-4-17)32(28,29)27-11-13-30-14-12-27/h1-2,15,17-18H,3-14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XQOILCNSDNKGPZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1N2CCC(CC2)OC3=NC=C(C=C3)C(F)(F)F)S(=O)(=O)N4CCOCC4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H29F3N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
478.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
準備方法
Synthetic Routes and Reaction Conditions
Initial Formation: : The compound can be synthesized through a multi-step synthetic route beginning with the preparation of the intermediate, 4-(5-trifluoromethylpyridin-2-yloxy)-1-bipiperidine.
Addition of Morpholine: : The intermediate is then reacted with morpholine-4-sulfonyl chloride under basic conditions, often using a base such as triethylamine, to afford the desired product.
Industrial Production Methods
Scale-Up Considerations: : On an industrial scale, the synthesis process can be optimized for yield and purity by employing high-performance reaction vessels, efficient purification techniques such as recrystallization, and the use of high-purity reagents.
Reactor Design: : Continuous-flow reactors may be utilized to improve the efficiency and scalability of the synthesis process, ensuring consistent product quality.
化学反応の分析
Types of Reactions
Oxidation: : The compound can undergo oxidation reactions, potentially leading to the formation of sulfoxides or sulfones.
Reduction: : Reduction reactions might be employed to modify the pyridine ring or the sulfonyl group.
Substitution: : The aromatic rings can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: : Common reagents include m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide.
Reduction: : Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: : Reagents such as alkyl halides for nucleophilic substitution or strong acids for electrophilic substitution.
Major Products
Oxidation: : Sulfoxides and sulfones.
Reduction: : Reduced pyridine derivatives.
Substitution: : Substituted aromatic compounds depending on the nature of the substituents.
科学的研究の応用
The compound is versatile and can be utilized in several scientific research domains:
Chemistry: : Serves as a precursor in organic synthesis, aiding the development of new organic molecules with potentially novel properties.
Biology: : Useful in studying enzyme inhibitors due to its complex structure, particularly in sulfonamide and morpholine chemistry.
Industry: : Employed in the synthesis of advanced materials and polymers due to its stable yet reactive nature.
作用機序
Mechanism
Binding to Targets: : The compound may exert its effects by binding to specific molecular targets, such as enzymes or receptors, through interactions involving its functional groups (e.g., hydrogen bonding, hydrophobic interactions).
Pathways: : The compound could interfere with specific biochemical pathways, leading to inhibition or activation of certain processes, depending on its molecular design.
Molecular Targets and Pathways
Enzyme Inhibition: : The sulfonyl group and morpholine moiety might interact with enzyme active sites, blocking substrate access.
Receptor Binding: : The trifluoromethyl and pyridine functionalities can enhance binding affinity to certain receptors, influencing signaling pathways.
類似化合物との比較
Comparison with Structurally Similar Compounds
Quinoline-8-sulfonyl Analogue
Compound: 1'-(Quinoline-8-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine (CAS: 2097938-01-5)
- Key Differences: Replacement of morpholine-4-sulfonyl with quinoline-8-sulfonyl introduces aromatic bulk, reducing solubility (cLogP increased by ~0.5 units) and altering electronic properties.
- Biological Impact: Quinoline’s planar structure may enhance π-π stacking with hydrophobic enzyme pockets but reduce water solubility compared to morpholine .
Imidazole Sulfonyl Derivative
Compound : 4-{[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]oxy}-1'-[(1-methyl-1H-imidazol-4-yl)sulfonyl]-1,4'-bipiperidine
- Key Differences : The imidazole sulfonyl group introduces basicity (pKa ~7) and a smaller steric profile vs. morpholine. The 3-chloro substituent on pyridine increases electron-withdrawing effects.
- Biological Impact: Higher cellular permeability (predicted cLogP: 4.2 vs.
Trifluoromethylpyridine-Oxy Analogues in Kinase Inhibitors
Example : 1-((1,4-trans)-4-Aryloxycyclohexyl)-3-arylurea derivatives (e.g., compound 3h in ).
- Key Differences: Replacement of 4-(trifluoromethyl)phenoxy with [5-(trifluoromethyl)pyridin-2-yl]oxy reduces hydrophobicity (cLogP: 5.66 vs. 6.41) and shortens RP-HPLC retention time (tR: 19.1 vs. 19.7 min).
- Biological Impact : Despite improved physicochemical properties, pyridine substitution reduces potency in eIF2α phosphorylation assays by ~50%, likely due to weaker van der Waals interactions with hydrophobic enzyme pockets .
Bipyridine Derivatives
Example : 5-(Thiophen-2-yl)-2'-(trifluoromethyl)-2,4'-bipyridine ().
- Key Differences : Bipyridine core replaces bipiperidine, and thiophene adds π-electron density.
- Biological Impact : Enhanced rigidity improves selectivity for kinase targets but limits blood-brain barrier penetration (polar surface area: 65 Ų vs. 55 Ų for the parent compound) .
Physicochemical and Pharmacokinetic Data Comparison
Mechanistic Insights from Structural Variations
- Morpholine vs. Quinoline Sulfonyl: Morpholine’s oxygen atom improves solubility and hydrogen-bonding capacity, critical for target engagement in hydrophilic environments (e.g., enzyme active sites). Quinoline’s aromaticity favors hydrophobic pockets but may limit oral bioavailability .
- Trifluoromethylpyridine vs. This trade-off is observed in compound 3h, where pyridine substitution lowers potency despite better solubility .
生物活性
The compound 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine is a synthetic derivative that has garnered interest due to its potential biological activities. This article aims to synthesize existing research findings on its biological activity, focusing on antimicrobial, antiproliferative, and other relevant pharmacological properties.
Chemical Structure and Properties
This compound features a bipiperidine core, which is modified with a morpholine sulfonyl group and a trifluoromethyl-pyridine moiety. The structural complexity may influence its biological interactions and efficacy.
Antimicrobial Activity
Recent studies have evaluated the antimicrobial properties of various morpholine derivatives, including those structurally related to our compound of interest.
- Minimum Inhibitory Concentration (MIC) :
- Compounds similar to 1'-(Morpholine-4-sulfonyl)-4-{[5-(trifluoromethyl)pyridin-2-yl]oxy}-1,4'-bipiperidine exhibited varying degrees of antimicrobial activity against different bacterial strains. For instance, certain derivatives were tested against Mycobacterium avium with MIC values ranging from 510.29 μM to 2273.19 μM, indicating weak activity against this pathogen .
| Compound | Target Strain | MIC (μM) |
|---|---|---|
| 1 | M. avium | 510.29 |
| 2 | M. smegmatis | 127.00 |
| 3 | M. kansasii | Comparable to INH |
These results suggest that while some derivatives show promise, the specific compound's efficacy remains to be thoroughly investigated.
Antiproliferative Activity
The antiproliferative effects of morpholine-based compounds have also been assessed in various cancer cell lines.
- Cell Lines Tested :
- THP1-XBlue™-MD2-CD14 (human monocytic leukemia)
- Inhibition Concentration :
| Compound | Cell Line | IC50 (μM) |
|---|---|---|
| A | THP1-XBlue™ | >10 |
| B | UM16 pancreatic cancer | 0.58 |
The mechanisms through which these compounds exert their biological effects are critical for understanding their potential therapeutic applications:
- Antimicrobial Mechanism :
- The presence of lipophilic groups in the structure may enhance membrane permeability, allowing for better interaction with bacterial targets.
- Cytotoxic Mechanism :
Case Studies
Several case studies highlight the biological activities of morpholine derivatives:
- Study on OXPHOS Inhibitors :
- Stilbene-Based Compounds :
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
